molecular formula C23H24N2O2S B2933141 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223917-39-2

3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2933141
CAS No.: 1223917-39-2
M. Wt: 392.52
InChI Key: LXBCBDVQXLUTFU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic diazaspiro compound characterized by a 1,4-diazaspiro[4.5]decene core substituted with a 4-methoxyphenyl group at position 3 and a 4-methylbenzoyl moiety at position 1.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-16-6-8-18(9-7-16)21(26)25-22(28)20(17-10-12-19(27-2)13-11-17)24-23(25)14-4-3-5-15-23/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBCBDVQXLUTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of diazaspiro rings and thione functional groups. Its molecular formula is C23H24N2O3C_{23}H_{24}N_{2}O_{3} with a molecular weight of 376.45 g/mol. The unique structural attributes contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H24N2O3
Molecular Weight376.45 g/mol
IUPAC Name2-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-1-en-3-one
CAS Number933243-09-5

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties, particularly against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study:
In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Receptor Interaction: It could interact with various receptors, modulating signaling pathways related to inflammation and cancer progression.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications on the methoxy group or the benzoyl moiety have been explored to improve potency against specific targets.

Comparative Analysis

When compared to similar compounds such as spirooxindoles and spirotetrahydroquinolines, this compound exhibits unique properties due to its specific functional groups that confer distinct biological activities.

CompoundAntimicrobial ActivityAnticancer Activity
3-(4-Methoxyphenyl)-...HighModerate
SpirooxindolesModerateHigh
SpirotetrahydroquinolinesLowModerate

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: Para-substituents (e.g., 4-methoxy or 4-bromo in ) confer electronic effects (electron-donating or withdrawing) that influence reactivity. Meta-substituents (e.g., 3-methylphenyl in ) introduce steric effects without significant electronic modulation.
  • Halogenation :

    • Bromine (in ) and chlorine (in ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility.

Pharmacological Implications

  • Thione Group : The thione moiety in all analogs enables hydrogen bonding, which is critical for target binding in bioactive compounds.
  • Bioactivity Trends :
    • Halogenated analogs (e.g., bromo in , chloro in ) are often explored for antimicrobial or anticancer activity due to enhanced electrophilicity.
    • Methoxy and methyl groups (e.g., ) may improve metabolic stability compared to halogens.

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